![molecular formula C21H24N4O4S B6583813 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 1296274-76-4](/img/structure/B6583813.png)
5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.15182643 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide, also known as L540-0563, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4O4S. The structure features a pyrazole core, which is known for its diverse biological activities. The compound is characterized by the presence of an ethoxyphenyl group and a sulfamoyl moiety, which are critical for its biological interactions.
1. Anti-inflammatory Activity
Research indicates that compounds related to pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, derivatives synthesized from similar scaffolds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that this compound may possess comparable anti-inflammatory effects.
2. Anticancer Potential
The anticancer activity of pyrazole derivatives has been documented extensively. For example, certain pyrazole compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents . Although specific data on the anticancer efficacy of L540-0563 is limited, its structural similarities to other active pyrazole compounds suggest it may also have promising anticancer properties.
The proposed mechanism of action for compounds like L540-0563 involves interaction with specific enzymes or receptors that modulate inflammatory pathways or cancer cell proliferation. This can lead to alterations in cellular signaling and ultimately affect cell survival and apoptosis.
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that it may inhibit tubulin polymerization, similar to other known anticancer agents like Combretastatin A-4 (CA-4). This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study :
In vitro studies have demonstrated significant anticancer activity against Hep3B (hepatocellular carcinoma) with IC50 values ranging from 5.46 µM to 12.58 µM. Molecular docking studies suggest that the compound effectively binds to the colchicine-binding site on tubulin, indicating a mechanism similar to established chemotherapeutics .
Anti-inflammatory Potential
The compound's sulfamoyl group may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research into related compounds has shown that sulfamoyl derivatives can modulate inflammatory pathways, potentially reducing cytokine release and inflammation.
Emerging studies are investigating the compound's efficacy against various pathogens, including bacteria and viruses. The presence of the ethoxyphenyl group may enhance its interaction with biological membranes, improving its antimicrobial properties.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-4-15-7-6-8-17(13-15)22-20(26)19-14(3)23-24-21(19)30(27,28)25-16-9-11-18(12-10-16)29-5-2/h6-13,25H,4-5H2,1-3H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYJZODURVLKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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